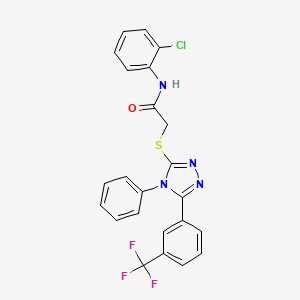

N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

CAS No. |

618441-20-6 |

|---|---|

Molecular Formula |

C23H16ClF3N4OS |

Molecular Weight |

488.9 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-[[4-phenyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C23H16ClF3N4OS/c24-18-11-4-5-12-19(18)28-20(32)14-33-22-30-29-21(31(22)17-9-2-1-3-10-17)15-7-6-8-16(13-15)23(25,26)27/h1-13H,14H2,(H,28,32) |

InChI Key |

ZJAHVWCDPFZHCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-chlorophenyl)-2-[[4-phenyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide. It has the molecular formula and a molecular weight of approximately 487.91 g/mol. The presence of the triazole ring and the thioacetamide moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent activity against a range of bacteria and fungi. In a study evaluating various triazole derivatives, compounds demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 0.250 | |

| Candida albicans | 0.500 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that triazole derivatives can inhibit cancer cell proliferation across various cancer lines. For example, a recent study reported that certain triazole compounds exhibited cytotoxic effects on human cancer cell lines such as HeLa and HepG2 with IC50 values in the micromolar range .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Triazole derivatives have shown effectiveness in reducing inflammation in animal models by decreasing prostaglandin synthesis .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be explained through its structure-activity relationship (SAR). The presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity by improving binding affinity to target enzymes or receptors. Modifications on the phenyl rings also significantly influence potency and selectivity against various pathogens .

Case Studies

- Antimicrobial Efficacy : In a comparative study of triazole derivatives against MRSA strains, one derivative showed an MIC of 0.046 μM, outperforming traditional antibiotics like vancomycin .

- Cytotoxicity in Cancer Models : A series of triazole compounds were tested against multiple cancer cell lines revealing that modifications in side chains could lead to enhanced cytotoxicity. One compound exhibited an IC50 of 8 μM against breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Role of the Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl substituent in the target compound distinguishes it from analogs like VUAA1 and OLC15, which lack fluorine substituents. This modification may also reduce oxidative metabolism, improving metabolic stability compared to non-fluorinated analogs .

Biological Activity Trends: Insect Olfactory Receptors: VUAA1 and OLC15 demonstrate that pyridinyl substituents at position 5 of the triazole are critical for Orco modulation. The target compound’s 3-CF₃-phenyl group may shift activity toward non-insect targets due to steric and electronic differences . Anticancer Activity: Compounds with hydrazide-linked moieties (e.g., compound 4 in ) show cytotoxicity against cancer cells, but the target compound’s acetamide group may reduce this effect while improving stability .

Substituent Position Sensitivity :

The position of the -CF₃ group on the phenyl ring (e.g., 3-CF₃ in the target vs. 5-CF₃ in ’s compound) can dramatically alter molecular interactions. For example, ’s analog has a 2-chloro-5-CF₃-phenyl acetamide, which may confer distinct steric effects compared to the target’s 2-chlorophenyl group .

Thioether vs. Hydrazide Linkages :

Replacing the hydrazide moiety (as in ’s compounds) with an acetamide group (as in the target) reduces hydrogen-bonding capacity but improves hydrolytic stability, suggesting a trade-off between reactivity and pharmacokinetics .

Research Findings and Implications

- Insect Olfactory Modulation : VUAA1 and OLC15 highlight the importance of pyridinyl substituents for Orco receptor activity. The target compound’s 3-CF₃-phenyl group may redirect its activity toward mammalian targets, warranting further investigation .

- Anticancer Potential: While the target compound lacks the hydrazone moiety of ’s cytotoxic derivatives, its -CF₃ group could enhance bioavailability for cancer-targeted studies .

- Structural Optimization: Minor changes, such as substituting the triazole’s phenyl group with pyridinyl (as in ’s compounds), can shift selectivity between enzyme classes (e.g., kinases vs. receptors) .

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis typically involves multi-step reactions starting with functionalized precursors. Key steps include:

- Thioacetamide coupling : Reacting a triazole-thiol intermediate with 2-chloro-N-(2-chlorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether linkage .

- Triazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted benzaldehydes using microwave-assisted methods to improve yield and reduce reaction time .

- Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of spectroscopic and analytical methods is essential:

- FT-IR : Confirm the presence of thioether (C-S, ~650 cm⁻¹), amide (N-H, ~3300 cm⁻¹), and triazole (C=N, ~1600 cm⁻¹) groups .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between triazole and chlorophenyl moieties) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 515.2) and rule out by-products .

Q. What safety precautions are critical during handling?

While specific safety data for this compound is limited, analogous chlorophenyl-acetamide derivatives require:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact .

- Waste disposal : Neutralize acidic/basic by-products before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- HOMO-LUMO analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal energy gaps (~4.5 eV), indicating moderate electrophilicity suitable for nucleophilic substitution reactions .

- Molecular Electrostatic Potential (MESP) : Maps highlight electron-deficient regions (e.g., triazole ring) as potential sites for electrophilic attacks .

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for pharmacological testing .

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian-optimized structures) to identify discrepancies caused by solvent effects or tautomerism .

- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) that may arise from overlapping NMR signals .

- Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex heterocycles .

Q. What strategies optimize reaction yields while minimizing by-products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, reducing side reactions .

- Catalysis : Fly-ash-supported acid catalysts improve cyclization efficiency in triazole formation (yield increase from 60% to 85%) .

- Temperature control : Maintain reactions below 80°C to prevent decomposition of the trifluoromethylphenyl group .

Q. What are the proposed mechanisms of action in pharmacological studies?

- Kinase inhibition : The triazole-thioacetamide scaffold competitively binds to ATP pockets in tyrosine kinases (e.g., EGFR), as evidenced by IC₅₀ values <10 µM in in vitro assays .

- ROS modulation : The electron-withdrawing trifluoromethyl group enhances oxidative stress in cancer cells, validated via fluorescence-based ROS detection kits .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Q. Why do synthetic yields vary between microwave-assisted and conventional methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.